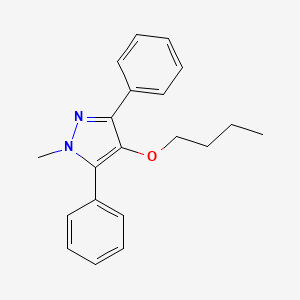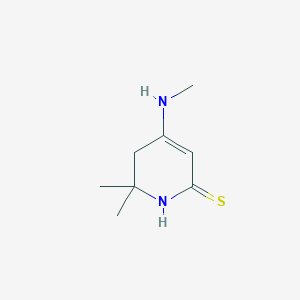
Urea, 1-methylcyclopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-methylcyclopropyl-: is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Urea, 1-methylcyclopropyl- can be synthesized through the reaction of trimethylsilyl isocyanate with 1-methylcyclopropylamine hydrochloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for Urea, 1-methylcyclopropyl- are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-methylcyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea, 1-methylcyclopropyl- is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, Urea, 1-methylcyclopropyl- can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Urea, 1-methylcyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylurea: Another urea derivative with a cyclopropyl group.
Methylurea: A simpler derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: Urea, 1-methylcyclopropyl- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct structural and chemical properties.
Conclusion
Urea, 1-methylcyclopropyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
58102-14-0 |
|---|---|
Molekularformel |
C5H10N2O |
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
(1-methylcyclopropyl)urea |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |
InChI-Schlüssel |
MRZHVUJQIRVWGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
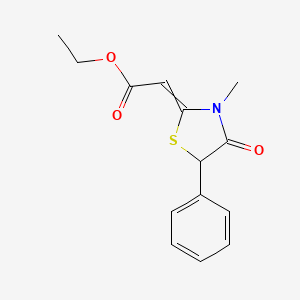
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
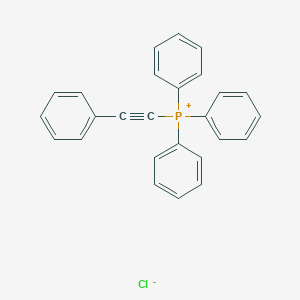
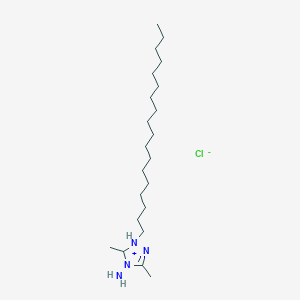
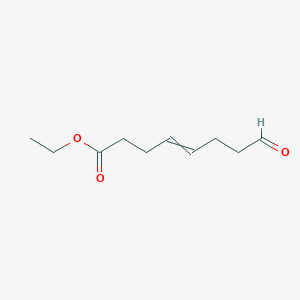
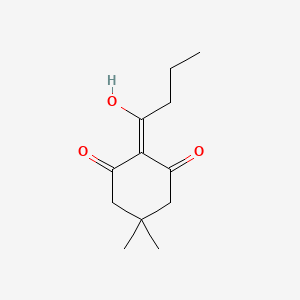

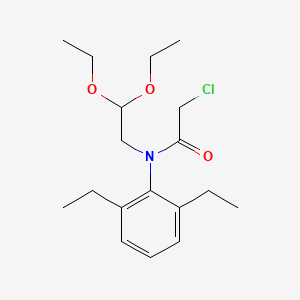
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

